P2Y12 Antagonist Scaffold: Potency Gains with Sulfonylurea Derivatives
Ethyl 6-aminonicotinate serves as the core scaffold for a series of potent P2Y12 receptor antagonists. Replacement of the urea functionality with a sulfonylurea group on this ethyl ester scaffold increased binding affinity by nearly 8-fold and dramatically improved aqueous solubility and metabolic stability compared to the piperazinyl urea series [1]. This scaffold optimization ultimately enabled the identification of AZD1283, a clinical candidate with a therapeutic index ≥10 in canine models [2].
| Evidence Dimension | P2Y12 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | Ethyl 6-aminonicotinate sulfonylurea derivative 47: IC50 = 0.042 μM [1] |
| Comparator Or Baseline | Piperazinyl urea series 1: IC50 = 0.33 μM [1] |
| Quantified Difference | 7.9-fold improvement in binding affinity (0.042 vs 0.33 μM) |
| Conditions | In vitro P2Y12 receptor binding assay |
Why This Matters
This quantitative improvement directly correlates with the selection of the ethyl ester scaffold over alternative cores in lead optimization campaigns, justifying its procurement for P2Y12 antagonist research.
- [1] Bach P, Boström J, Brickmann K, et al. Eur J Med Chem. 2013;65:360-375. View Source
- [2] Bach P, et al. J Med Chem. 2013;56(17):7015-24. View Source
